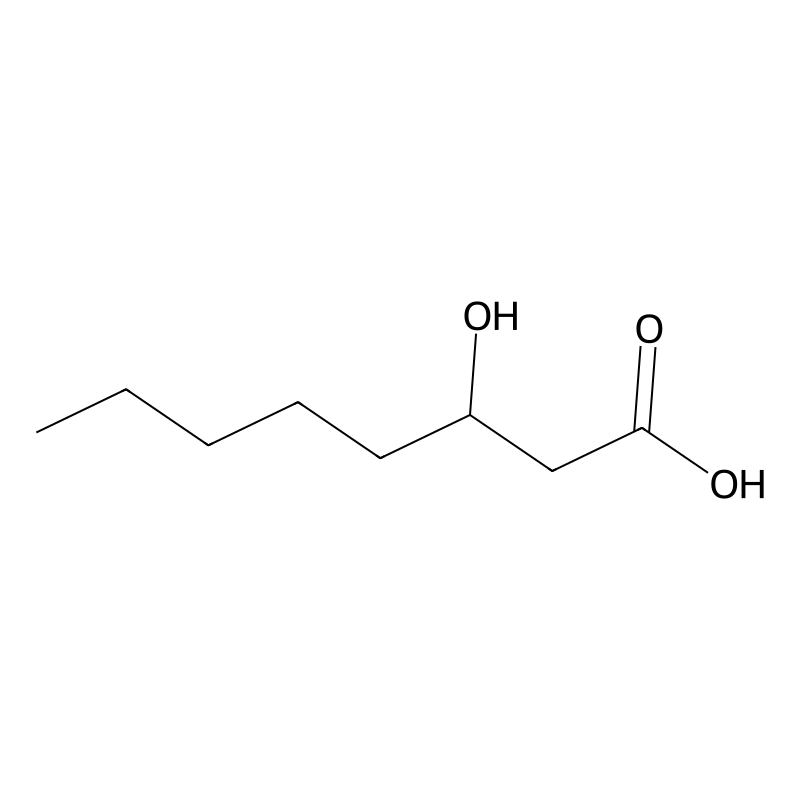

3-Hydroxyoctanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker for Metabolic Disorders:

3-HOA can act as a potential biomarker for primary defects in beta-hydroxy fatty acid metabolism. These are inherited disorders where the body struggles to break down certain fatty acids, leading to health complications. Elevated levels of 3-HOA in blood or urine may indicate a potential issue with this metabolic pathway [].

Building Block for Biodegradable Polymers:

The R-enantiomer of 3-HOA serves as a building block for poly(3-hydroxyoctanoic acid) (PHO), a biopolymer produced by some bacterial species []. PHO is gaining interest as a biodegradable and biocompatible material with potential applications in medical devices, tissue engineering, and various environmental sustainability efforts [, ].

Antimicrobial and Antifungal Properties:

Studies suggest that 3-HOA and its derivatives exhibit antimicrobial and antifungal activity against various pathogens. This opens avenues for exploring the development of novel antimicrobials with potential applications in healthcare and agriculture [].

Regulation of Lipid Metabolism:

Recent research identified a G protein-coupled receptor (GPR109B) as a potential target for 3-HOA. This receptor plays a role in regulating lipolysis, the breakdown of fats for energy production. Understanding how 3-HOA interacts with GPR109B could contribute to the development of new strategies for managing fat metabolism and related health conditions [].

3-Hydroxyoctanoic acid, also known as (3S)-3-hydroxyoctanoic acid, is an eight-carbon beta-hydroxy fatty acid with the chemical formula C₈H₁₆O₃ and a molecular weight of approximately 160.21 g/mol. It is a naturally occurring compound found in various biological systems, including humans, where it serves as a metabolite of medium-chain fatty acid oxidation. This compound plays a significant role in metabolic pathways and is recognized as an endogenous agonist of the hydroxycarboxylic acid receptor 3, which is involved in various physiological processes .

- Esterification: The formation of esters with alcohols, which can be used to synthesize various derivatives for pharmaceutical applications.

- Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

- Reduction: The carboxylic acid group can be reduced to form alcohols.

These reactions are crucial for modifying the compound for specific applications in biochemistry and pharmacology .

3-Hydroxyoctanoic acid exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of 3-hydroxyoctanoic acid possess antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Microsporum gypseum.

- Quorum Sensing Inhibition: It has been demonstrated that this compound can inhibit quorum sensing-regulated pyocyanin production in Pseudomonas aeruginosa, an opportunistic pathogen, indicating potential therapeutic applications in managing bacterial infections .

- Cell Proliferation Effects: While some derivatives have shown antiproliferative effects on mammalian cell lines, 3-hydroxyoctanoic acid itself does not significantly inhibit cell proliferation at tested concentrations .

The synthesis of 3-hydroxyoctanoic acid can be achieved through various methods:

- Biological Synthesis: It can be produced by microbial fermentation processes, particularly using bacteria like Pseudomonas putida, which can convert substrates such as glucose or fatty acids into polyhydroxyalkanoates that include 3-hydroxyoctanoic acid.

- Chemical Synthesis: Chemical methods typically involve hydroxylation reactions of octanoic acid or its derivatives. These methods often require specific catalysts and conditions to ensure high yields and purity of the product .

3-Hydroxyoctanoic acid has several applications across different fields:

- Biomedical Research: As a building block for synthesizing pharmaceuticals and bioactive compounds.

- Biopolymers: It is utilized in the production of polyhydroxyalkanoates, which are biodegradable plastics with applications in packaging and medical devices.

- Nutraceuticals: Its role in metabolism makes it a candidate for dietary supplements aimed at enhancing metabolic health .

Research has focused on the interactions of 3-hydroxyoctanoic acid with various biological systems:

- Receptor Binding: It acts as an agonist for the hydroxycarboxylic acid receptor 3, influencing metabolic pathways related to energy homeostasis.

- Antimicrobial Mechanisms: Studies have investigated how its derivatives interact with bacterial cell membranes and inhibit growth through mechanisms such as disrupting quorum sensing and biofilm formation .

Several compounds share structural similarities with 3-hydroxyoctanoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Octanoic Acid | Saturated fatty acid | Simple structure without hydroxyl group |

| 2-Hydroxyoctanoic Acid | Hydroxyl group at the second carbon | Different position of hydroxyl group affects reactivity |

| 4-Hydroxybutyric Acid | Shorter chain length | Known for its neuroprotective effects |

| Caprylic Acid | Saturated fatty acid | Commonly used in food and cosmetic industries |

The uniqueness of 3-hydroxyoctanoic acid lies in its specific hydroxyl positioning at the third carbon, which influences its biological activity and potential therapeutic applications compared to other similar compounds .